molecular formula C24H28N2O3S B299833 N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide

N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide

Cat. No. B299833
M. Wt: 424.6 g/mol
InChI Key: VZZYKBQRUSCXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Scientific Research Applications

N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various bacteria and fungi.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacteria and fungi. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacteria and fungi. However, one limitation is that the exact mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the research of N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide. One direction is to further study its potential applications in cancer treatment and develop more effective therapies. Another direction is to study its potential applications in reducing inflammation and developing new anti-inflammatory drugs. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide is synthesized using a multi-step process. The first step involves the synthesis of 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine, which is then reacted with 2-bromoethanol to form N-(2-hydroxyethyl)-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. This intermediate is then reacted with 2-ethoxybenzoyl chloride to form N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide.

properties

Product Name

N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide

InChI

InChI=1S/C24H28N2O3S/c1-5-7-12-22(27)26(20-10-8-9-11-21(20)29-6-2)24-25-23(17(3)30-24)18-13-15-19(28-4)16-14-18/h8-11,13-16H,5-7,12H2,1-4H3

InChI Key

VZZYKBQRUSCXDW-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(C1=CC=CC=C1OCC)C2=NC(=C(S2)C)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC(=O)N(C1=CC=CC=C1OCC)C2=NC(=C(S2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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